molecular formula C12H16O B1350671 2,2-Dimethyl-1-phenylbutan-1-one CAS No. 829-10-7

2,2-Dimethyl-1-phenylbutan-1-one

Cat. No.: B1350671
CAS No.: 829-10-7
M. Wt: 176.25 g/mol
InChI Key: MVDVPOYBSSFMQI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-phenylbutan-1-one is an organic compound with the molecular formula C12H16O. It is also known as 2,2-dimethylbutyrophenone. This compound is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a phenyl group and a butane chain with two methyl groups at the second carbon position. It is used primarily in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

2,2-Dimethyl-1-phenylbutan-1-one has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-1-phenylbutan-1-one can be synthesized through various methods. One common synthetic route involves the reaction of bromoethane with isobutyrophenone. This reaction typically requires a base, such as potassium carbonate, and is conducted under reflux conditions to facilitate the formation of the desired ketone .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of Grignard reagents. For example, the reaction of phenylmagnesium bromide with 2,2-dimethylbutanone can yield the desired product. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the phenyl group or other substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-phenylbutan-1-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of alcohols or other derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1-phenylpropan-1-one: Similar structure but with a shorter carbon chain.

    2,2-Dimethyl-1-phenylpentan-1-one: Similar structure but with a longer carbon chain.

    Acetophenone: A simpler ketone with a phenyl group directly bonded to the carbonyl carbon.

Uniqueness

2,2-Dimethyl-1-phenylbutan-1-one

Properties

IUPAC Name

2,2-dimethyl-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-4-12(2,3)11(13)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDVPOYBSSFMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381658
Record name 2,2-dimethyl-1-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

829-10-7
Record name 2,2-dimethyl-1-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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